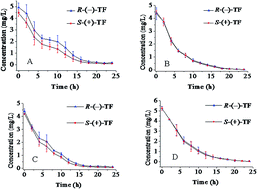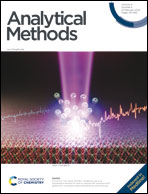Chiral separation and enantioselective degradation of trichlorfon enantiomers in mariculture pond water†
Analytical Methods Pub Date: 2016-03-18 DOI: 10.1039/C6AY00172F
Abstract
In this study, the dissipation and enantioselective degradation of trichlorfon (TF) enantiomers in mariculture pond water was investigated under various conditions using a chiral HPLC method. The results showed that the TF enantiomers dissipated following first-order kinetics in the mariculture pond water under natural, dark, sterile, and dark and sterile conditions. S-(+)-TF degraded more rapidly than R-(−)-TF under natural and dark conditions, whereas the dissipation of TF enantiomers in mariculture pond water was non-enantioselective under sterile, and dark and sterile conditions. Light and microbial activity played important roles in the dissipation of the TF enantiomers in mariculture pond water, and the TF enantiomers degraded faster at higher temperatures. Microbial activity was found to be responsible for the enantioselectivity under these conditions. The results of the study can be used to evaluate the environmental risk of TF at the enantiomer level.


Recommended Literature
- [1] Combining prior knowledge with input selection algorithms for quantitative analysis using neural networks in laser induced breakdown spectroscopy†
- [2] Precisely tailoring ZIF-67 nanostructures from cobalt carbonate hydroxide nanowire arrays: toward high-performance battery-type electrodes†
- [3] Formamidine and cesium-based quasi-two-dimensional perovskites as photovoltaic absorbers†
- [4] Green synthesis of a Se/HPCF–rGO composite for Li–Se batteries with excellent long-term cycling performance†
- [5] Reviews
- [6] Influence of the electrolyte cation in organic dye-sensitized solar cells: lithiumversusdimethylimidazolium†
- [7] Front cover
- [8] Correction: Mitochondria-targeted Ir@AuNRs as bifunctional therapeutic agents for hypoxia imaging and photothermal therapy
- [9] Cu(i) catalysed cyclopropanation with enantiopure scorpionate type ligands derived from (+)-camphor or (−)-menthone†
- [10] Unravelling the synergy effects of defect-rich 1T-MoS2/carbon nanotubes for the hydrogen evolution reaction by experimental and calculational studies†

Journal Name:Analytical Methods
Research Products
-
CAS no.: 185815-59-2









